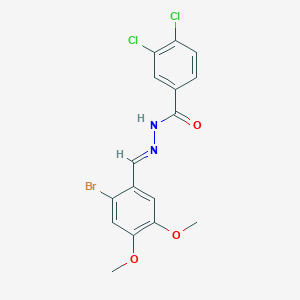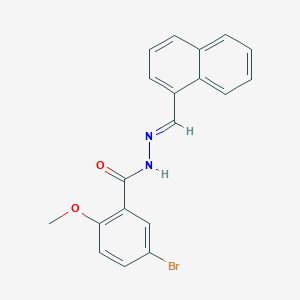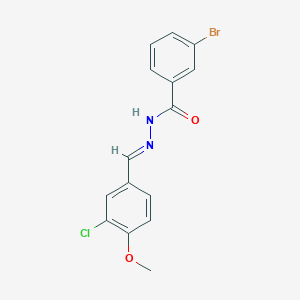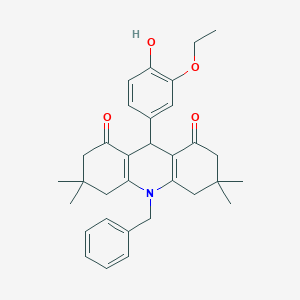![molecular formula C22H17ClN2O4 B423194 5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE](/img/structure/B423194.png)
5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorobenzoyl group, a hydrazono group, and a methoxyphenyl benzoate moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzoyl hydrazine. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-CHLOROBENZOYL)OXY]-2-[(E)-({[(2-METHYLBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 4-CHLOROBENZOATE
- 5-[(4-CHLOROBENZOYL)OXY]-2-[(E)-({4-[(4-CHLOROBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]PHENYL 4-CHLOROBENZOATE
Uniqueness
5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN2O4 |
|---|---|
Molecular Weight |
408.8g/mol |
IUPAC Name |
[5-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H17ClN2O4/c1-28-19-12-7-15(13-20(19)29-22(27)17-5-3-2-4-6-17)14-24-25-21(26)16-8-10-18(23)11-9-16/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
QDCBKMPRAOKPBX-ZVHZXABRSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423113.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B423114.png)
![2-METHOXY-5-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE](/img/structure/B423118.png)
![N'-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423119.png)
![5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE](/img/structure/B423120.png)
![2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B423121.png)

![5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B423123.png)

![4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423126.png)



![N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}benzohydrazide](/img/structure/B423133.png)
